molecular formula C29H34O15 B1156025 Gelomuloside A CAS No. 149998-38-9

Gelomuloside A

Cat. No. B1156025
CAS RN: 149998-38-9
M. Wt: 622.6 g/mol
InChI Key:
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Description

Gelomuloside A is a novel, naturally occurring glycoside compound isolated from the roots of the Gelomulosus plant. It has been studied for its potential therapeutic benefits and its ability to modulate the activity of several enzymes.

Scientific Research Applications

  • New Diterpene Lactone from Leaves of Suregada multiflora : This study identified a flavonoid glycoside known as Gelomuloside A from the leaves of Suregada multiflora. The compound's structure was elucidated through various spectroscopic analyses (Gondal & Choudhary, 2016).

While the specific applications of this compound were not detailed in the available literature, the broader context of research in similar compounds and gels can offer some insights into possible directions:

  • Synthesis, Properties, and Biomedical Applications of Gelatin Methacryloyl (GelMA) Hydrogels : Discusses GelMA hydrogels' biomedical applications, including tissue engineering and drug delivery, highlighting the importance of such compounds in medical research (Yue et al., 2015).

  • Supramolecular Gels Functions and Uses

    : Explores the use of gels for applications such as sensing, actuating, and in catalysis and separation, indicating the potential utility of gel-like compounds in various technological applications (Sangeetha & Maitra, 2005).

  • Freeze-Thaw Gelation of Cellulose Nanocrystals : Investigates the use of gels in drug delivery and 3D printing, which could be relevant for this compound if it exhibits gel-like properties (Lewis et al., 2019).

  • Functional and Bioactive Properties of Collagen and Gelatin from Alternative Sources : Reviews the use of gelatin in fields like tissue engineering and drug delivery, suggesting potential areas where this compound might be applied (Gómez-Guillén et al., 2011).

Safety and Hazards

The safety data sheet for Gelomuloside A suggests that it should be handled with care. It advises against breathing in dust, mist, gas or vapors and recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on Gelomuloside A could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, research could explore its potential applications in various fields .

Mechanism of Action

Target of Action

Gelomuloside A is a natural product of Suregada, Euphorbiaceae

Mode of Action

It is known that this compound belongs to the class of phenylpropanoid compounds and polysaccharide compounds . These classes of compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor activities .

Biochemical Pathways

Given its classification as a phenylpropanoid and polysaccharide compound , it may be involved in various biochemical reactions related to these classes of compounds.

Pharmacokinetics

It has a molecular weight of 622.57, a predicted density of 1.61±0.1 g/cm3, a melting point of 172-173℃, and a predicted boiling point of 899.8±65.0 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that this compound exhibits antioxidant, anti-inflammatory, and antitumor activities . These activities suggest that this compound may exert protective effects against oxidative stress, inflammation, and tumor growth.

Action Environment

It is recommended to store this compound at 2-8℃ . This suggests that temperature may play a role in maintaining the stability of this compound.

properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-11-20(32)23(35)25(37)28(40-11)44-27-24(36)21(33)18(10-30)42-29(27)43-26-17(39-3)9-16-19(22(26)34)14(31)8-15(41-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-25,27-30,32-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,27+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIATQIKQCDMZ-VHVDPMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gelomuloside A
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Gelomuloside A
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Gelomuloside A
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Gelomuloside A
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Gelomuloside A
Reactant of Route 6
Gelomuloside A

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